molecular formula C21H17N3O2 B3920658 5-[(5-methyl-1,2-diphenyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione

5-[(5-methyl-1,2-diphenyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione

Cat. No. B3920658
M. Wt: 343.4 g/mol
InChI Key: NKIUFXBQQSIINP-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(5-methyl-1,2-diphenyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione, also known as MPTP, is a chemical compound that has been widely used in scientific research. MPTP is a potent neurotoxin that has been used to study Parkinson's disease and other neurological disorders.

Mechanism of Action

5-[(5-methyl-1,2-diphenyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione is metabolized by monoamine oxidase-B (MAO-B) to produce 1-methyl-4-phenylpyridinium (MPP+) ion. MPP+ is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra of the brain. MPP+ is taken up by the dopamine transporter on the presynaptic membrane of dopaminergic neurons, which results in the accumulation of MPP+ and subsequent cell death.
Biochemical and Physiological Effects:
This compound selectively destroys dopaminergic neurons in the substantia nigra of the brain, which results in a reduction in dopamine levels. This leads to the characteristic motor symptoms of Parkinson's disease, such as tremors, rigidity, and bradykinesia. This compound has also been shown to cause oxidative stress and inflammation in the brain, which may contribute to the pathogenesis of Parkinson's disease.

Advantages and Limitations for Lab Experiments

5-[(5-methyl-1,2-diphenyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra of the brain. This makes it a useful tool for studying Parkinson's disease and other neurological disorders. However, this compound has limitations in that it does not replicate all aspects of Parkinson's disease, such as the formation of Lewy bodies and the involvement of non-dopaminergic neurons.

Future Directions

There are several future directions for the study of 5-[(5-methyl-1,2-diphenyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione. One area of research is the development of new animal models of Parkinson's disease that more closely replicate the human disease. Another area of research is the development of new drugs that can protect dopaminergic neurons from the toxic effects of this compound. Finally, there is a need for further research into the mechanisms of this compound-induced neurotoxicity, which may lead to new therapeutic targets for Parkinson's disease and other neurological disorders.
Conclusion:
This compound is a potent neurotoxin that has been widely used in scientific research to study Parkinson's disease and other neurological disorders. It selectively destroys dopaminergic neurons in the substantia nigra of the brain, which results in a reduction in dopamine levels and the characteristic motor symptoms of Parkinson's disease. This compound has advantages and limitations for lab experiments, and there are several future directions for its study. Overall, this compound is a valuable tool for studying Parkinson's disease and other neurological disorders.

Scientific Research Applications

5-[(5-methyl-1,2-diphenyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione has been widely used in scientific research to study Parkinson's disease and other neurological disorders. It is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra of the brain. This results in a reduction in dopamine levels, which is a characteristic feature of Parkinson's disease.

properties

IUPAC Name

(5E)-5-[(5-methyl-1,2-diphenylpyrrol-3-yl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2/c1-14-12-16(13-18-20(25)23-21(26)22-18)19(15-8-4-2-5-9-15)24(14)17-10-6-3-7-11-17/h2-13H,1H3,(H2,22,23,25,26)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKIUFXBQQSIINP-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C3=CC=CC=C3)C=C4C(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C3=CC=CC=C3)/C=C/4\C(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[(5-methyl-1,2-diphenyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione
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5-[(5-methyl-1,2-diphenyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione
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5-[(5-methyl-1,2-diphenyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione
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5-[(5-methyl-1,2-diphenyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione
Reactant of Route 5
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5-[(5-methyl-1,2-diphenyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione

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